3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Description
This compound belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . Thienopyrimidines and their derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Scientific Research Applications
Synthesis and Biological Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones are key pharmacophores that have been synthesized through various methods for potential biological activities. For instance, a catalytic four-component reaction has been developed as a green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the interest in these compounds due to their pharmacological significance (Shi et al., 2018). This synthesis route is noted for its step economy and reduced environmental impact.
Additionally, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized from various starting materials, including reactions involving amino acids, to explore their potential as biologically active molecules. These efforts indicate a significant interest in leveraging the core structure of thieno[2,3-d]pyrimidin-4(3H)-ones for the development of new drugs and biological agents (Heiba et al., 1997).
Heterocyclic Compound Synthesis
Research into the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties has shown promising antimicrobial activity against Staphylococcus aureus for some synthesized compounds (Sirakanyan et al., 2015). This suggests that modifications to the thieno[2,3-d]pyrimidin-4(3H)-one scaffold can lead to compounds with specific biological activities, offering avenues for the development of new antimicrobial agents.
Antimicrobial and Biological Properties
The exploration of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds extends into their antimicrobial and biological properties. For example, various thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and screened for anti-inflammatory, CNS depressant, and antimicrobial activities, with some compounds exhibiting promising biological activities (Ashalatha et al., 2007). This indicates the potential utility of these compounds in therapeutic applications beyond their chemical reactivity.
properties
IUPAC Name |
4-amino-11-ethyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-2-22-9-8-13-15(10-22)27-17-16(13)18(25)23(20)19(21-17)26-11-14(24)12-6-4-3-5-7-12/h3-7H,2,8-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAZLGKPUWUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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